2-(2-Bromoethyl)-3-(bromomethyl)thiophene
Overview
Description
2-(2-Bromoethyl)-3-(bromomethyl)thiophene is a halogenated thiophene derivative with the molecular formula C6H6Br2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-3-(bromomethyl)thiophene typically involves the bromination of thiophene derivatives. One common method includes the reaction of 2-ethylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a solvent such as chloroform or dichloromethane to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-3-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include thiol or thioether derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-3-(bromomethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-3-(bromomethyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)thiophene: A related compound with a single bromine atom on the ethyl group.
3-(Bromomethyl)thiophene: A compound with a bromine atom on the methyl group attached to the thiophene ring.
2-(2-Iodoethyl)-3-(iodomethyl)thiophene: An iodine-substituted analog with similar chemical properties.
Uniqueness
2-(2-Bromoethyl)-3-(bromomethyl)thiophene is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This dual bromination enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-brominated counterparts .
Properties
IUPAC Name |
2-(2-bromoethyl)-3-(bromomethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2S/c8-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKBSQLXLBIFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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